4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-cyanopyridine with 4-methoxybenzyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in water, or sodium thiolate in ethanol.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: The major products can include primary or secondary amines.
Substitution: The major products can include substituted pyridinium salts with different functional groups replacing the bromide ion.
Scientific Research Applications
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ion play crucial roles in binding to these targets, leading to changes in their activity and function. The compound can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)pyridin-1-ium bromide
- 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol
Uniqueness
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the methoxyphenyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
164580-35-2 |
---|---|
Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C14H13N2O.BrH/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16;/h2-9H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
FEGIMFOWOVRIQC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.